molecular formula C12H15NO3 B3101730 Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester CAS No. 1398512-13-4

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester

Cat. No.: B3101730
CAS No.: 1398512-13-4
M. Wt: 221.25 g/mol
InChI Key: AZAFKJXSVRFGNK-SECBINFHSA-N
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Description

“Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester” is a chemical compound with the CAS number 1398512-13-4 . It has a molecular formula of C12H15NO3 and a molecular weight of 221.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-oxo-acetic acid moiety, an ethyl ester group, and a phenylethylamine group . This suggests that it may have both polar and nonpolar regions, which could affect its solubility and reactivity.

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

The compound Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester is involved in complex reaction mechanisms leading to the synthesis of various organic compounds. For instance, it can participate in reactions yielding ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid, indicating its role in the formation of esters and acids through reaction mechanisms that involve ring enlargement and transformations under specific conditions, as evidenced by I.R. and N.M.R. spectra analysis (Bonanomi & Palazzo, 1977).

Synthesis of Cyclohexyl Derivatives

In the field of synthetic organic chemistry, this compound has been utilized in the synthesis of 2-oxotetrahydrofuran-3-acetic acid through condensation reactions involving ethylene oxide, highlighting its utility in generating cyclohexyl derivatives, which are of significant interest for their potential applications in pharmaceuticals and materials science (McRae et al., 1943).

Formation of Amino Esters

The compound has also been instrumental in the hydrogenation processes leading to the formation of amino esters, which are crucial intermediates for the synthesis of various organic compounds, including drugs and agrochemicals. This showcases the compound's versatility in facilitating the conversion of oxime esters into valuable amino esters through catalytic hydrogenation (Clair et al., 1950).

Electrocyclization Reactions

Moreover, this compound plays a role in condensation reactions with active methylene reagents, leading to the formation of azonicotinates and cinnolines through electrocyclization reactions. This demonstrates its potential in synthesizing heterocyclic compounds, which are core structures in many pharmaceutical agents (Al-Mousawi & El-Apasery, 2012).

Properties

IUPAC Name

ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester
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